Product packaging for 1-Dodecanesulfonic acid(Cat. No.:CAS No. 1510-16-3)

1-Dodecanesulfonic acid

Cat. No.: B075577
CAS No.: 1510-16-3
M. Wt: 250.4 g/mol
InChI Key: LDMOEFOXLIZJOW-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid is a fundamental long-chain alkyl sulfonic acid that serves as a versatile anionic surfactant and organic acid in advanced research applications. Its primary research value lies in its ability to form micelles and interact with proteins and membranes, making it indispensable in the field of biochemistry for protein denaturation studies, membrane protein solubilization, and electrophoresis techniques. The compound functions by disrupting hydrophobic interactions and hydrogen bonding within protein structures, leading to the unfolding of polypeptides—a mechanism critical for analyzing protein size, composition, and function. Beyond life sciences, this compound is a crucial reagent in materials science, where it acts as a dopant for conducting polymers like polyaniline and polythiophene, enhancing their electrical conductivity and processability. It is also employed in analytical chemistry as an ion-pairing agent in HPLC for the separation of complex mixtures, and in nanotechnology as a stabilizing or structure-directing agent for the synthesis of nanomaterials. This reagent is typically provided as the sodium salt (SDS/SLS) for many applications, but the acid form offers distinct advantages in pH-controlled syntheses and specific catalytic reactions. With a high purity grade ensuring batch-to-batch consistency, our this compound is designed to deliver reliable performance in your most demanding experimental workflows, from fundamental biochemical investigations to the development of next-generation functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O3S B075577 1-Dodecanesulfonic acid CAS No. 1510-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane-1-sulfonic acid
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InChI

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDMOEFOXLIZJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2386-53-0 (hydrochloride salt)
Record name Dodecylsulfonic acid
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DSSTOX Substance ID

DTXSID3073262
Record name 1-Dodecanesulfonic acid
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Molecular Weight

250.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1510-16-3, 3300-34-3, 38480-64-7
Record name 1-Dodecanesulfonic acid
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Record name Dodecylsulfonic acid
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Record name Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate
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Record name 1-Dodecanesulfonic acid, ion(1-)
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Record name 1-Dodecanesulfonic acid
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Record name Dodecane-1-sulphonic acid
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Record name LAURYLSULFONIC ACID
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Synthesis and Derivatization Methodologies of 1 Dodecanesulfonic Acid and Its Analogues

Established Synthetic Routes for Alkane Sulfonic Acids

Traditional methods for the synthesis of alkane sulfonic acids have been well-documented and are widely used in industrial production. These routes typically involve the oxidation of sulfur-containing starting materials or the direct sulfonation of alkanes.

A primary method for preparing alkane sulfonic acids is through the oxidation of alkanethiols (mercaptans) or dialkyl disulfides. This process involves the conversion of the sulfur atom from a lower oxidation state to the fully oxidized sulfonic acid group.

One established method involves contacting an alkanethiol, such as 1-dodecanethiol, or a dialkyl disulfide with an oxygen-containing gas in an aqueous medium. This reaction is catalyzed by small amounts of nitric acid or a nitrogen oxide, along with bromine or hydrogen bromide as a co-catalyst, to yield the corresponding alkane sulfonic acid. Another approach utilizes hydrogen peroxide (H₂O₂) as the oxidizing agent. The oxidation of n-alkanethiols with H₂O₂ results in the formation of the corresponding alkanesulfonates. The reaction can be further catalyzed by methyltrioxorhenium (CH₃ReO₃) to efficiently convert alkanethiols and dialkyldisulfides to alkanesulfonic acids.

Additionally, dimethyl sulfoxide (B87167) (DMSO) can be used as an oxidant in the presence of a catalytic amount of a halogen, such as bromine, iodine, or hydrogen iodide, to convert aliphatic thiols and disulfides into their respective sulfonic acids.

Table 1: Comparison of Oxidizing Agents for Alkanethiol Oxidation

Oxidizing Agent/Catalyst System Starting Material Product Key Features
O₂ / Nitric Acid / HBr Alkanethiol or Dialkyl Disulfide Alkane Sulfonic Acid Aqueous medium, catalytic process.
H₂O₂ n-Alkanethiols Alkanesulfonates Purposeful oxidation for stable products.
H₂O₂ / CH₃ReO₃ Alkanethiols and Dialkyldisulfides Alkane Sulfonic Acids Catalytic system.
Dimethyl Sulfoxide / Halogen Aliphatic Thiols and Disulfides Alkane Sulfonic Acids Uses DMSO as the oxidant.

Direct sulfonation of alkanes is another important route to alkane sulfonic acids. The Reed reaction, for instance, involves the free-radical reaction of alkanes with a mixture of chlorine and sulfur dioxide under ultraviolet light to produce alkane sulfonyl chlorides, which can then be hydrolyzed to the corresponding sulfonic acids.

Aryl sulfonic acids, which are analogues, are commonly produced by treating an aromatic compound with concentrated sulfuric acid and added sulfur trioxide (oleum). For example, dodecylbenzene (B1670861) is sulfonated to produce dodecylbenzenesulfonic acid, a key precursor to widely used detergents. This sulfonation is an electrophilic aromatic substitution where sulfur trioxide acts as the electrophile.

Furthermore, terminal alkenes can be converted to alkane sulfonic acids through the addition of bisulfite.

Green Chemistry Approaches in 1-Dodecanesulfonic Acid Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the context of sulfonic acid chemistry, microwave irradiation has been successfully employed to synthesize sodium sulfonates from various bromides. This method significantly improves the yield and shortens the reaction time for producing sulfonyl chlorides, which are important intermediates. For example, the conversion of bromides to sodium sulfonates using sodium sulfite (B76179) can be achieved in as little as 15 minutes at 160°C in a mixture of THF:EtOH:H₂O under microwave irradiation.

Microwave technology has also been applied to the synthesis of sulfonamides directly from sulfonic acids or their sodium salts. This approach avoids the isolation of unstable sulfonyl chloride intermediates and simplifies the purification process, providing high-purity sulfonamides in excellent yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonate Synthesis

Reaction Conventional Heating Microwave Irradiation Reference
Bromide to Sodium Sulfonate 24 hours (EtOH:H₂O) 15 minutes (THF:EtOH:H₂O)
Sulfonic Acid to Sulfonamide 20 hours (refluxing acetone) 20 minutes at 80°C

Biocatalysis and the avoidance of protecting groups are central tenets of green chemistry. While direct enzymatic synthesis of this compound is not widely reported, related biotransformations highlight the potential of enzymatic processes. For instance, the yeast Candida tropicalis can convert dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid. This demonstrates the targeted functionalization of a C12 carbon chain using a whole-cell biocatalyst, a principle that could potentially be adapted for sulfonation.

Modern synthetic methods also focus on avoiding the use of protecting groups, which add steps and generate waste. The direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acid salts using reagents like triphenylphosphine (B44618) ditriflate represents such an advancement. This method provides a direct coupling of sulfonic acid salts with amines and alcohols, bypassing the need to first convert the sulfonic acid to a more reactive species like a sulfonyl chloride.

Functionalization and Derivatization Strategies for Tailored Applications

This compound and its derivatives are versatile molecules whose properties can be tailored for specific applications through various functionalization and derivatization reactions.

The sulfonic acid group can be readily converted into other functional groups. For example, sulfonic acids can be transformed into sulfonyl chlorides, which are highly reactive intermediates. These sulfonyl chlorides can then be reacted with a wide range of nucleophiles. Reaction with amines yields sulfonamides, a functional group present in many pharmaceuticals. Esterification of sulfonic acids or their corresponding sulfonyl chlorides with alcohols produces sulfonate esters, which are useful as alkylating agents in organic synthesis.

The sodium salt of this compound is a well-known anionic surfactant and is used in various applications. It is employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to enhance the retention of certain analytes. It has also been used as a surfactant in the synthesis of metal oxide-graphene nanocomposites, where it aids in the dispersion and stabilization of the nanomaterials. Furthermore, derivatives such as ((1-oxoallyl)amino)dodecanesulfonic acid, which possess both hydrophilic and hydrophobic properties, have potential applications in detergents and as pharmaceutical intermediates.

Table 3: Applications of this compound and its Derivatives

Derivative/Application Description Reference
Sodium 1-dodecanesulfonate Anionic surfactant used in detergents and as a wetting agent.
Ion-Pairing Reagent Used in HPLC to increase the retention of specific compounds.
Nanocomposite Synthesis Acts as a surfactant to aid in the dispersion of metal oxide-graphene nanocomposites.
Sulfonamides Synthesized from sulfonic acids for pharmaceutical applications.
Sulfonate Esters Formed by esterification and used as alkylating agents.
((1-Oxoallyl)amino)dodecanesulfonic acid A synthetic derivative with potential uses in detergents and as a pharmaceutical intermediate.

Synthesis of Sulfonyl Chlorides and their Catalytic Applications

1-Dodecanesulfonyl chloride is a pivotal intermediate in the derivatization of this compound. The high reactivity of the sulfonyl chloride group (–SO₂Cl) makes it a versatile precursor for creating a wide range of sulfonated compounds and materials.

Synthesis Methodologies

The synthesis of alkyl and aryl sulfonyl chlorides can be achieved through various established chemical routes. While direct synthesis procedures for 1-dodecanesulfonyl chloride are based on standard organosulfur chemistry, broader methodologies for creating sulfonyl chlorides are well-documented. A common approach involves the deoxygenation of sulfonyl derivatives. For instance, a catalytic protocol using organophosphorus compounds can achieve the double deoxygenation of sulfonyl chlorides to generate electrophilic sulfenylating agents. nih.gov This process operates through a P(III)/P(V)=O redox cycle, effectively converting the sulfonyl chloride into a more reactive species for subsequent C–S bond formation. nih.gov

Another significant strategy involves the direct sulfonylation of alkenes. Research has demonstrated that vinyl sulfones can be synthesized directly from alkenes and sulfonyl chlorides using a visible-light-induced photocatalytic approach with a nano Cu₂O/TiO₂ photocatalyst. bohrium.com This method is noted for its efficiency at room temperature under an air atmosphere. bohrium.com

Catalytic Applications

While 1-dodecanesulfonyl chloride itself is typically a reagent rather than a catalyst, it serves as a crucial building block for the synthesis of advanced catalytic materials. The sulfonic acid group, readily derived from the sulfonyl chloride, is a powerful Brønsted acid site. By anchoring this group onto various solid supports, highly effective and reusable heterogeneous catalysts can be developed.

These sulfonic acid-functionalized materials have demonstrated high catalytic potential in a variety of organic transformations:

Esterification and Transesterification : Sulfonic acid-functionalized mesostructured SBA-15 silicas are active catalysts for the transesterification of glycerol (B35011) with methyl acetate. acs.org Similarly, arenesulfonic-modified SBA-15 materials have been successfully used in the esterification of fatty acids. mdpi.com The performance of these catalysts is often influenced by the nature of the organic linker (e.g., ethyl or phenyl groups) and the resulting hydrophobic-hydrophilic balance on the catalyst surface. rsc.org

Condensation and Multicomponent Reactions : Sulfonated graphitic carbon nitride (S-g-C₃N₄) acts as an efficient, metal-free, acid-base bifunctional catalyst for Knoevenagel condensation and other tandem reactions. rsc.org Likewise, sulfonic acid-functionalized ionic liquids (SAILs), sometimes immobilized on solid supports, are effective in catalyzing the synthesis of complex heterocyclic compounds through multicomponent reactions. scielo.br

Photocatalysis and C-S Bond Formation : Beyond being precursors, sulfonyl chlorides are direct participants in various catalytic reactions. Iron-catalyzed thiolation of C(sp³)–H bonds can be achieved using alkyl or aryl sulfonyl chlorides, where HCl acts as a cocatalyst to form an electron donor-acceptor complex with the sulfonyl chloride. rsc.org In photocatalysis, the three-component 1,2-thiosulfonation of alkenes with thiophenols and sulfonyl chlorides can be promoted by heterogeneous copper polymer catalysts under visible light. rsc.org

The table below summarizes various catalytic systems derived from or utilizing sulfonyl chlorides.

Catalyst SystemPrecursor/Key ComponentReaction TypeReference
Sulfonic Acid-Functionalized SBA-15 Silica (B1680970)Alkyl/Aryl Sulfonyl ChlorideGlycerol Transesterification, Fatty Acid Esterification acs.org, mdpi.com
Sulfonated Graphitic Carbon Nitride (S-g-C₃N₄)Sulfonating Agent (from Sulfonyl Chloride)Knoevenagel Condensation, Tandem Reactions rsc.org
Sulfonic Acid-Functionalized Ionic Liquids (SAILs)Sulfonyl ChlorideMulticomponent Heterocycle Synthesis scielo.br
FeCl₃/HClAlkyl/Aryl Sulfonyl ChlorideThiolation of C(sp³)–H Bonds rsc.org
Heterogeneous Copper PolymerAlkyl/Aryl Sulfonyl ChloridePhotocatalytic 1,2-Thiosulfonylation of Alkenes rsc.org
Nano Cu₂O/TiO₂ PhotocatalystAlkyl/Aryl Sulfonyl ChlorideDirect Sulfonylation of Alkenes bohrium.com

Incorporation of Additional Functional Groups (e.g., amino, oxoallyl)

The functionalization of the this compound backbone with additional chemical moieties, such as amino and oxoallyl groups, generates novel amphiphilic molecules with potential applications as specialty surfactants, monomers, or intermediates in organic synthesis.

Amino-Functionalized Analogues

A prominent example of an amino-functionalized analogue is 2-(acrylamido)-dodecanesulfonic acid . This compound is an amphiphilic macromonomer containing a hydrophilic sulfonic acid head, a hydrophobic dodecyl tail, and a polymerizable acrylamide (B121943) group. nih.gov Its synthesis can be achieved by reacting acrylonitrile, 1-dodecene, and acetic anhydride, followed by the addition of sulfur trioxide at low temperatures. researchgate.net The resulting molecule combines the properties of a surfactant with the reactivity of a monomer, allowing it to be used in the preparation of functional copolymers. nih.govresearchgate.net Copolymers of 2-(acrylamido)-dodecanesulfonic acid have been studied for their associative properties in solution, which are dependent on the alkyl chain length. nih.gov

Oxoallyl-Functionalized Analogues

The compound ((1-Oxoallyl)amino)dodecanesulphonic acid is a synthetic sulfonic acid that incorporates an oxoallyl group. ontosight.ainih.gov Its chemical structure features an amino group linking the dodecanesulfonic acid chain to a reactive prop-2-enoyl (oxoallyl) group. ontosight.ainih.gov This structure provides both hydrophilic (sulfonic acid) and hydrophobic (dodecane chain) characteristics, making it a candidate for applications requiring surface-active properties. ontosight.ai The presence of the oxoallyl group, a reactive Michael acceptor, also offers a site for further chemical modification or polymerization. ontosight.ai

The table below details these functionalized analogues of this compound.

Compound NameKey Functional GroupsPrimary Synthetic PrecursorsReference
2-(Acrylamido)-dodecanesulfonic acidAmide (-CONH-), Sulfonic Acid (-SO₃H)Acrylonitrile, 1-Dodecene, Sulfur Trioxide researchgate.net, nih.gov
((1-Oxoallyl)amino)dodecanesulphonic acidAmino (-NH-), Oxoallyl (-COCH=CH₂), Sulfonic Acid (-SO₃H)Dodecanesulfonic acid derivative, Prop-2-enoyl derivative ontosight.ai, nih.gov

Self Assembly and Micellar Aggregation Phenomena

Thermodynamics of Micelle Formation in Aqueous Systems

The formation of micelles from individual surfactant monomers in an aqueous environment is a spontaneous process governed by a delicate interplay of thermodynamic forces. This subsection explores the critical micelle concentration (CMC), the point at which micellization begins, and the enthalpic and entropic contributions that drive this self-assembly.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. For 1-dodecanesulfonic acid, the CMC has been precisely determined using various techniques, with electrical conductivity being a prominent method. researchgate.net The CMC value is not constant and is influenced by several factors, including temperature, the presence of additives like electrolytes, and the structure of the surfactant molecule itself. aatbio.comwikipedia.org

The structure of the amphiphile, particularly the length of the hydrophobic tail, plays a crucial role; a greater hydrophobicity generally leads to a lower CMC. aatbio.com The nature of the head group also has an impact, with ionic surfactants typically exhibiting higher CMCs in aqueous solutions compared to non-ionic surfactants. aatbio.com The presence of bulky groups in the surfactant molecule can hinder micelle formation, thereby increasing the CMC. aatbio.com

External conditions such as temperature and pH also modulate the CMC. aatbio.com For ionic surfactants like this compound, an increase in temperature can initially decrease the CMC by reducing the hydration of the hydrophilic head groups, which promotes micellization. aatbio.com However, at very high temperatures, the structured water around the head groups can become destabilized, leading to an increase in the CMC. aatbio.com The addition of electrolytes tends to lower the CMC of ionic surfactants by reducing the repulsion between the charged head groups, facilitating their aggregation into micelles. aatbio.comyoutube.com

Table 1: Critical Micelle Concentration (CMC) of this compound at Various Temperatures

Temperature (K) CMC (mmol/L)
298.15 9.8
303.15 9.6
308.15 9.5
313.15 9.4
318.15 9.3

This table presents the critical micelle concentration of this compound in aqueous solution as a function of temperature, determined by the electrical conductivity method.

The process of micellization is governed by changes in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). conicet.gov.ar For this compound, the thermodynamics of micelle formation have been studied to understand the driving forces behind the self-assembly process.

As the temperature increases, the enthalpic contribution becomes more significant, and at higher temperatures, the micellization process can become enthalpy-driven. vu.lt The standard enthalpy of micellization (ΔH°) for this compound has been determined from the temperature dependence of the CMC.

Table 2: Thermodynamic Parameters for the Micellization of this compound

Temperature (K) ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) -TΔS°mic (kJ/mol)
298.15 -21.2 -1.5 -19.7
308.15 -21.8 0.8 -22.6

This table provides the standard Gibbs free energy, enthalpy, and entropy of micellization for this compound at different temperatures.

Micellar Structure and Aggregation Number Studies

Beyond the thermodynamics of their formation, understanding the physical characteristics of this compound micelles, such as their size and the number of surfactant molecules they contain, is crucial. This subsection examines the experimental determination of these structural parameters.

The aggregation number (N) of a micelle, which is the average number of surfactant molecules that aggregate to form a single micelle, is a key parameter defining its size. This can be determined experimentally using techniques such as static light scattering and fluorescence quenching. jh.eduresearchgate.net For this compound, the aggregation number has been found to be around 60 in the absence of any solubilized molecules. acs.org

Table 3: Experimental Aggregation Numbers of this compound Micelles

Method Aggregation Number (N) Conditions
Static Light Scattering ~60 No solubilizate
Fluorescence Quenching 50 ± 7 -

This table shows experimentally determined aggregation numbers for this compound micelles using different techniques.

As an ionic surfactant, the properties of this compound micelles are significantly influenced by the binding of counterions (in this case, H⁺) to the micellar surface. The degree of counterion binding affects the electrostatic repulsion between the charged head groups, which in turn influences the CMC, aggregation number, and micelle shape. kit.eduusp.br

A higher degree of counterion binding reduces the electrostatic repulsion between the head groups, which generally leads to a lower CMC and can promote the growth of micelles, resulting in a larger aggregation number. The nature of the counterion, including its size and hydration, can also play a role in determining the extent of its binding and its effect on micellar properties. usp.brcsun.edu The degree of counterion binding to this compound micelles has been determined from the change in CMC with the total counterion concentration. researchgate.net

Solubilization Mechanisms in this compound Micelles

A key characteristic of surfactant micelles is their ability to solubilize sparingly soluble or insoluble substances in their core and palisade layers. This phenomenon is crucial for various applications. The solubilization capacity of this compound micelles has been investigated for a range of organic compounds, including benzene, naphthalene (B1677914), anthracene, and pyrene (B120774). researchgate.netresearchgate.netresearchgate.net

The process of solubilization is a dynamic equilibrium where solute molecules are continuously exchanged between the bulk aqueous phase and the micellar phase. researchgate.net The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules, such as the polycyclic aromatic hydrocarbons mentioned, are primarily solubilized in the hydrophobic core of the micelle. More polar molecules may reside in the palisade layer, between the hydrophobic core and the hydrophilic head groups.

The maximum additive concentration (MAC) of a solubilizate in a surfactant solution is a measure of the solubilization capacity. researchgate.netwpmucdn.com Studies have shown that for this compound micelles, the solubilization of n-alkylbenzenes can cause the micellar aggregates to grow significantly in size. acs.org The solubilization process is primarily driven by hydrophobic interactions between the solubilizate and the micelle. researchgate.net

Table 4: Maximum Additive Concentration (MAC) of Various Solubilizates in this compound Micelles at 30°C

Solubilizate MAC (mol/dm³)
Benzene 1.16 x 10⁻³ (Association Constant K₁)
Naphthalene 2.23 x 10⁻⁴ (Association Constant K₁)
Anthracene 2.53 x 10⁻⁵ (Association Constant K₁)
Pyrene 1.09 x 10⁻⁶ (Association Constant K₁)

This table presents the first stepwise association constants (K₁), which are related to the solubilization capacity, for different polycyclic aromatic hydrocarbons in this compound micelles. The increase in K₁ with the hydrophobicity of the solubilizate highlights the role of hydrophobic interactions. researchgate.net

Partition Coefficients and Solubilizate Hydrophobicity

The solubilization of various organic compounds within this compound (DSA) micelles is a phenomenon largely governed by hydrophobic interactions. researchgate.net The partitioning of a solute between the aqueous phase and the micellar phase can be quantified by the partition coefficient (K). An increase in the hydrophobicity of the solubilizate molecule generally leads to a higher partition coefficient, indicating a greater tendency for the molecule to be incorporated into the micelle. researchgate.net

Studies have determined the first stepwise association constants (K₁) for the solubilization of several polycyclic aromatic hydrocarbons (PAHs) and n-alkylbenzenes in DSA micelles. These constants, which represent the equilibrium between a solubilizate monomer and a vacant micelle, serve as a direct measure of the partitioning behavior. For instance, at 30°C, the K₁ values for benzene, naphthalene, anthracene, and pyrene were found to be 1.16 x 10³, 2.23 x 10⁴, 2.53 x 10⁵, and 1.09 x 10⁶ mol⁻¹ dm³, respectively. researchgate.net This clear trend demonstrates that as the number of aromatic rings and thus the hydrophobicity increases, the solubilization becomes more favorable. researchgate.net

A similar trend is observed with n-alkylbenzenes. At 298.15 K, the K₁ values for benzene, toluene, ethylbenzene, n-propylbenzene, n-butylbenzene, and n-pentylbenzene were determined to be 1.31 x 10³, 3.28 x 10³, 9.64 x 10³, 2.96 x 10⁴, 9.52 x 10⁴, and 3.95 x 10⁵ mol⁻¹ dm³, respectively. acs.org The incremental addition of a methylene (B1212753) group to the alkyl chain enhances the hydrophobicity, leading to a progressive increase in the partition coefficient. acs.orgresearchgate.net The incremental Gibbs free energy of transfer per methylene group for n-alkylbenzenes into DSA micelles is approximately -1770 J mol⁻¹. wpmucdn.com

Table 1: Partition Coefficients (K₁) of Various Solubilizates in this compound Micelles

SolubilizateK₁ (mol⁻¹ dm³) at 298.15 KK₁ (mol⁻¹ dm³) at 303.15 K
Benzene1.31 x 10³ acs.org1.16 x 10³ researchgate.net
Toluene3.28 x 10³ acs.org
Ethylbenzene9.64 x 10³ acs.org
n-Propylbenzene2.96 x 10⁴ acs.org
n-Butylbenzene9.52 x 10⁴ acs.org
n-Pentylbenzene3.95 x 10⁵ acs.org
Naphthalene2.23 x 10⁴ researchgate.net
Anthracene2.53 x 10⁵ researchgate.net
Pyrene1.09 x 10⁶ researchgate.net

Location and Orientation of Solubilizates within Micellar Aggregates

The precise location and orientation of solubilized molecules, or solubilizates, within this compound micelles are influenced by the nature of the solubilizate. While highly hydrophobic molecules are generally found in the core of the micelle, more polar molecules may reside in the palisade layer, closer to the micelle/water interface. wpmucdn.com

The orientation of polar solubilizates is such that their polar groups can remain in contact with the aqueous environment at the micelle surface, while their hydrophobic portions are embedded within the micelle's interior. wpmucdn.com This arrangement is energetically favorable. wpmucdn.com

Kinetics of Solubilization Processes

The kinetics of solubilization involve the rates at which solubilizate molecules enter and exit the micelle. These rates are crucial for understanding the dynamic nature of micellar systems. chromatographyonline.com The rate constants for a solubilizate entering (k+) and exiting (k−) a micelle can be determined using techniques like fluorescence quenching. researchgate.net

A study on the solubilization of naphthalene into this compound (DSA) micelles revealed that the rate of entry (k+) is similar to that in sodium 1-decanesulfonate (SDeSo) micelles. researchgate.net However, the rate of exit (k−) for naphthalene from DSA micelles was found to be significantly smaller than from SDeSo micelles. researchgate.net This indicates that the hydrophobic interactions between the micelle and naphthalene are more dominant during the process of the probe exiting into the bulk aqueous solution. researchgate.net The dynamic equilibrium of solubilizates moving in and out of micelles occurs on a microsecond timescale. chromatographyonline.com

Mixed Micellar Systems Involving this compound Salts

Anionic-Nonionic Surfactant Interactions

When salts of this compound, which are anionic surfactants, are mixed with nonionic surfactants, the resulting mixed micelles exhibit properties that are often more favorable than those of the individual surfactants. tandfonline.comresearchgate.net The interaction between the anionic headgroup of the dodecanesulfonate and the nonionic surfactant can lead to a reduction in the electrostatic repulsion between the headgroups, facilitating micelle formation at a lower total surfactant concentration. tandfonline.comacs.org

Synergistic Effects in Mixed Aggregates

The mixing of anionic surfactants like this compound salts with nonionic surfactants often leads to synergistic effects. tandfonline.comresearchgate.net This synergy is characterized by a critical micelle concentration (CMC) for the mixture that is lower than the CMC of either individual surfactant. researchgate.net This reduction in CMC signifies that less surfactant is required to form micelles, which is economically and environmentally beneficial. researchgate.net

The synergistic interaction parameter (β) can be calculated to quantify the nature and strength of the interactions between the two types of surfactants in the mixed micelle. A negative β value indicates an attractive or synergistic interaction. These interactions are driven by a reduction in the Gibbs free energy of the system upon mixing, which favors the micellization process. tandfonline.com The formation of mixed micelles can enhance the solubilization capacity for certain compounds and can lead to the formation of different micellar structures, such as rod-like micelles, depending on the mixing ratio. wpmucdn.com

Catalytic Roles and Reaction Mechanisms

1-Dodecanesulfonic Acid as a Homogeneous Acid Catalyst

This compound (DSA) serves as an effective homogeneous acid catalyst in various organic reactions. asianpubs.orgsielc.com Its utility stems from its nature as a Brønsted acid combined with surfactant properties, which can be advantageous in aqueous reaction media. asianpubs.org

In acid-catalyzed reactions, the fundamental role of a catalyst like this compound is to protonate a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. masterorganicchemistry.comsaskoer.ca This process involves the transfer of a proton (H+) from the sulfonic acid group (-SO₃H) to the reactant molecule. For instance, in the reaction of an aldehyde, the carbonyl oxygen is protonated, which enhances the positive charge on the carbonyl carbon, making it a more potent electrophile. masterorganicchemistry.comijcce.ac.ir This activation is a crucial first step in many organic transformations. The conjugate base of the acid, formed after proton donation, is a weaker nucleophile than the corresponding base of a weaker acid, which prevents unwanted side reactions. masterorganicchemistry.com The regeneration of the acid catalyst occurs at the end of the reaction cycle, typically through the removal of a proton from the reaction intermediate by a base, often a water molecule. saskoer.ca

The efficiency of protonation can be influenced by the reaction medium. In aqueous solutions, the formation of micelles by surfactant-like catalysts such as this compound can create localized environments that affect reactant concentrations and the acidity of the catalyst.

This compound has demonstrated its catalytic efficacy in several types of organic transformations, including hydrolysis and condensation reactions. For example, it has been successfully employed as a catalyst for the synthesis of 1,8-dioxo-octahydroxanthene derivatives from the reaction of aldehydes and 5,5-dimethyl-1,3-cyclohexanedione in water. asianpubs.org In this reaction, DSA acts as both a Brønsted acid and a surfactant, facilitating the reaction in an environmentally friendly solvent. asianpubs.org

The catalytic activity of this compound is often compared to other acid catalysts. In the synthesis of 1,8-dioxo-octahydroxanthene derivatives, increasing the concentration of DSA from 1 mol% to 10 mol% significantly increased the product yield, highlighting its crucial role in the reaction's success. asianpubs.org

While direct examples of this compound in etherification are not prevalent in the provided results, its function as a Brønsted acid catalyst is transferable to such reactions. Acid-catalyzed etherification typically involves the protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.

Kinetic studies provide insight into the mechanism of reactions catalyzed by this compound. For instance, in the acid-catalyzed reaction between iodine and acetone, the kinetics were studied to determine the degree of dissociation of this compound micelles. acs.org The reaction rate has been shown to be dependent on the concentration of the catalyst. asianpubs.orgdss.go.th In the synthesis of xanthene derivatives, increasing the catalyst loading of dodecanesulfonic acid from 1 mol% to 10 mol% led to a significant increase in product yield from 46% to 93% after 6 hours. asianpubs.org

Mechanistic proposals for reactions catalyzed by sulfonic acids often involve the initial protonation of a reactant. saskoer.caijcce.ac.ir For example, in the synthesis of decahydroacridines, the proposed mechanism suggests that the sulfonic acid catalyst first protonates the aldehyde's carbonyl group. This activated aldehyde then undergoes a Knoevenagel condensation with dimedone. ijcce.ac.irresearchgate.net Subsequently, another molecule of dimedone reacts with an amine to form an enamine, which then participates in a Michael addition with the Knoevenagel product, leading to the final cyclized product after dehydration. ijcce.ac.irresearchgate.net

Heterogeneous Catalysis with this compound Derivatives

To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, derivatives of sulfonic acids, including those related to this compound, have been immobilized on solid supports to create heterogeneous catalysts. mdpi.comresearchgate.net

Nanoporous silica (B1680970) materials, such as SBA-15 and MCM-41, are excellent supports for creating solid acid catalysts due to their high surface area, ordered pore structures, and thermal stability. ijcce.ac.irssu.ac.ir These materials can be functionalized with sulfonic acid groups to generate highly active and selective catalysts. researchgate.net The functionalization is typically achieved by grafting organosilanes containing a thiol group (like (3-mercaptopropyl)trimethoxysilane) onto the silica surface, followed by oxidation of the thiol groups to sulfonic acid groups. ijcce.ac.irresearchgate.net

These sulfonic acid-functionalized nanoporous silicas (e.g., SBA-Pr-SO₃H) act as efficient heterogeneous catalysts in various organic syntheses. ijcce.ac.ir For example, they have been used in the one-pot, three-component synthesis of polyhydroacridine derivatives under solvent-free conditions, demonstrating excellent yields and short reaction times. ijcce.ac.irresearchgate.net The acidic sulfonic sites within the nanopores are responsible for activating the reactants. researchgate.net

CatalystReactionConditionsYield (%)Reference
SBA-Pr-SO₃HSynthesis of 1,8-dioxo-decahydroacridinesSolvent-freeHigh ijcce.ac.ir
Sulfonic acid-functionalized silicaSynthesis of 4,6-diarylpyrimidin-2(1H)-onesSolvent-freeHigh researchgate.net

A significant advantage of using sulfonic acid-functionalized materials as catalysts is their reusability, a key principle of green chemistry. mdpi.comuq.edu.au These solid catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reaction cycles without a significant loss of catalytic activity. researchgate.netscielo.br

The performance of these heterogeneous catalysts is often superior to their homogeneous counterparts or other solid acid catalysts. In the synthesis of 1,8-dioxo-decahydroacridines, SBA-Pr-SO₃H showed higher efficiency compared to several other catalysts. ijcce.ac.ir The development of such robust and recyclable catalysts is crucial for the advancement of sustainable and environmentally benign chemical manufacturing processes. nih.gov

CatalystRunYield (%)Reference
SBA-Pr-SO₃H192 ijcce.ac.ir
286
379
471

Role in Nanocomposite Synthesis (e.g., metal oxide-graphene)

This compound and its sodium salt play a critical role as a surfactant in the synthesis of advanced nanocomposites, particularly those combining metal oxides and graphene. lookchem.com Its effectiveness stems from its amphiphilic molecular structure, which features a long, 12-carbon (dodecyl) hydrophobic tail and a polar, hydrophilic sulfonate head group. This structure allows it to act as a crucial intermediary, facilitating the uniform dispersion and stabilization of different components within the composite matrix.

The primary mechanism involves the adsorption of the surfactant onto the surfaces of the nanomaterials. In graphene synthesis, the hydrophobic tails of this compound molecules attach to the non-polar surface of graphene sheets through van der Waals forces. researchgate.netrsc.org This process helps to exfoliate the graphite (B72142) layers into individual or few-layer graphene sheets. rsc.org Simultaneously, the hydrophilic sulfonate heads orient themselves towards the surrounding aqueous medium, creating a negatively charged surface. This charge induces electrostatic repulsion between the graphene sheets, preventing them from re-stacking or agglomerating, which is a common challenge in producing stable graphene dispersions. researchgate.net

In the context of metal oxide-graphene nanocomposites, this compound serves a dual purpose. It not only stabilizes the graphene sheets but also aids in the dispersion of the metal oxide nanoparticles. lookchem.comresearchgate.net As an anionic surfactant, it can prevent the aggregation of the metal oxide particles, ensuring they are distributed uniformly throughout the reaction medium. researchgate.net This homogeneous dispersion is vital for creating an intimate interface between the metal oxide nanoparticles and the graphene sheets, which is essential for leveraging the synergistic properties of the final nanocomposite material for applications in energy storage, catalysis, and electronics. lookchem.com

Research findings have demonstrated the utility of this compound and related sulfonated surfactants in various nanocomposite systems. For instance, in a system analogous to layered graphene, sodium 1-dodecanesulfonate was used to intercalate and exfoliate montmorillonite (B579905) clay nanosheets within a polymer matrix, leading to significantly improved thermal resistance due to the formation of well-dispersed nanobarriers. cup.edu.cn

Research Findings on the Role of this compound in Nanocomposite Synthesis

Nanocomposite SystemSpecific Compound UsedFunctionKey Research FindingSource
Metal Oxide-GrapheneThis compound sodium saltSurfactantEnhances the dispersion and stability of the nanocomposite components, crucial for applications in energy storage and electronics. lookchem.com
Polymer/Montmorillonite (MMT) NanocompositeSodium 1-dodecanesulfonate (SLS)Intercalating AgentFacilitated the uniform distribution of MMT nanosheets in a polymer matrix, improving the thermal and salt-resistant properties of the material. cup.edu.cn
Metal Sulfide (CdxZn1-xS) NanoparticlesThis compound sodium salt (LAS)Anionic SurfactantDemonstrated to be effective in reducing the aggregation of nanoparticles, leading to smaller and more uniform particle sizes. researchgate.net
Aqueous Graphene DispersionsSulfonated SurfactantsExfoliating and Stabilizing AgentThe mechanism involves adsorption onto the graphene lattice, leading to stabilization via electrostatic repulsion, which facilitates effective exfoliation. researchgate.netrsc.org

Interfacial Phenomena and Surface Science Investigations

Adsorption Behavior at Interfaces

1-Dodecanesulfonic acid, as an anionic surfactant, exhibits significant surface activity, readily adsorbing at various interfaces such as air-water and oil-water. This process is thermodynamically spontaneous, driven by the amphiphilic nature of the molecule. The molecule consists of a long, hydrophobic dodecyl (C12) alkyl chain and a hydrophilic sulfonate (-SO₃H) headgroup. When introduced into an aqueous environment, the hydrophobic tails are expelled from the water, leading them to accumulate at interfaces.

At the air-water interface, the dodecyl chains orient themselves towards the air phase, away from the water, while the polar sulfonate headgroups remain immersed in the aqueous phase. Similarly, at an oil-water interface, the dodecyl chains penetrate the oil phase, with the headgroups staying in the water. This molecular arrangement minimizes the unfavorable contact between the hydrophobic tails and water molecules.

The orientation and packing of the adsorbed molecules are dependent on the surface concentration. At low concentrations, the alkyl chains may lie relatively flat along the interface. As the concentration increases, packing becomes denser, causing the alkyl chains to adopt a more ordered and upright orientation perpendicular to the interface. This increased ordering is associated with a reduction in gauche defects within the hydrocarbon chains. researchgate.netresearchgate.net The standard Gibbs free energy of adsorption (ΔG°ads) for sodium 1-dodecanesulfonate has been determined to be in the range of -29.00 to -29.61 kJ·mol⁻¹, confirming the spontaneity of the adsorption process. acs.orgresearchgate.net The limiting molecular area, which represents the area occupied by each molecule at maximum surface coverage, ranges from 38 to 49 Ų per molecule. acs.orgresearchgate.net

Table 1: Thermodynamic Parameters for Sodium 1-Dodecanesulfonate Adsorption at the Air-Water Interface

Parameter Value Reference
Standard Gibbs Free Energy of Adsorption (ΔG°ads) -29.00 to -29.61 kJ·mol⁻¹ acs.org, researchgate.net
Limiting Molecular Area (Amin) 38 to 49 Ų per molecule acs.org, researchgate.net

The accumulation of this compound molecules at an interface disrupts the cohesive forces between the solvent molecules (e.g., hydrogen bonding in water). This disruption leads to a significant reduction in the surface or interfacial tension. The surface tension of an aqueous solution of sodium 1-dodecanesulfonate decreases progressively as its bulk concentration increases, due to the rising density of surfactant molecules at the interface.

This reduction continues until the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. The concentration at which this occurs is known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant at its minimum value. For sodium 1-dodecanesulfonate, the CMC is approximately 7.0 x 10⁻³ mol·L⁻¹ at 293.15 K. acs.org At this concentration, the surface tension is lowered from approximately 72 mN/m (for pure water) to a minimum value. The presence of electrolytes can further influence the CMC and the efficiency of surface tension reduction. mdpi.com

Table 2: Interfacial Properties of Sodium 1-Dodecanesulfonate

Property Value Reference
Critical Micelle Concentration (CMC) 7.0 x 10⁻³ mol·L⁻¹ acs.org
Surface Tension at CMC ~35-40 mN/m (approx.) acs.org

Film Stability and Dynamics in Surfactant Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability and rupture mechanisms of thin liquid films, such as those found in foams and emulsions, at the atomic level. researchgate.net These simulations can model the behavior of water, surfactant molecules, and ions within a thin film, providing insights into the forces governing film stability.

For water/surfactant systems, a common simulation approach involves establishing a periodic boundary film model. researchgate.net This model represents a small section of a larger film and allows for the study of its evolution over time. A key parameter derived from these simulations is the critical film thickness—the minimum thickness a film can reach before it becomes unstable and ruptures. Based on this critical thickness, a "stability index" can be calculated to compare the effectiveness of different surfactants in stabilizing thin films. researchgate.net While detailed MD studies specifically on this compound film rupture are not extensively published, the methodologies developed for similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are directly applicable. researchgate.net These simulations show that film rupture is a complex process involving thermal fluctuations, capillary waves, and the formation of holes, which are all influenced by the nature and concentration of the stabilizing surfactant. researchgate.net

The stability of thin liquid films stabilized by this compound is governed by a balance of several interacting forces. The presence of the anionic sulfonate headgroups at both film interfaces creates electrostatic repulsion between the two surfaces. This repulsive force, a key component of the disjoining pressure, counteracts the attractive van der Waals forces that tend to thin and rupture the film. researchgate.net

Another critical stabilizing factor is the Marangoni effect. If a film is stretched or thinned locally, the surface concentration of the surfactant decreases in that area, causing a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the thinned region, thereby restoring the film's thickness. researchgate.net

Wetting Properties and Surface Interactions

This compound can significantly alter the wetting characteristics of aqueous solutions on various surfaces by modifying the solid-liquid and liquid-air interfacial tensions. Wetting is commonly quantified by the contact angle (θ) of a liquid droplet on a solid surface. A lower contact angle corresponds to better wetting and spreading.

When an aqueous solution containing this compound comes into contact with a solid surface, the surfactant molecules adsorb onto the solid-liquid interface. This adsorption reduces the interfacial free energy and, consequently, lowers the contact angle. The extent of this effect depends on the nature of the surface (hydrophilic or hydrophobic) and the concentration of the surfactant.

Studies have shown that formulations containing sodium 1-dodecanesulfonate can improve the wettability of pesticide solutions on plant leaves. nih.gov For example, the contact angle of a solution on a hydrophilic cucumber leaf was reduced from 84° to 58°, while on a more hydrophobic rice leaf, it was reduced from 136° to 120°. nih.gov Research on the wetting of glass surfaces by aqueous solutions of this compound also demonstrates a concentration-dependent reduction in contact angle, although complete wetting (a contact angle of 0°) may not be achieved under all conditions.

Table 3: Effect of Sodium 1-Dodecanesulfonate Formulation on Contact Angle

Surface Contact Angle (Pure Water) Contact Angle (with Formulation) Reference
Cucumber Leaf 84 ± 4° 58 ± 2° nih.gov
Rice Leaf 136 ± 3° 120 ± 4° nih.gov

Contact Angle Measurements and Surface Wettability

The ability of a liquid to spread over a solid surface is determined by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This property, known as wettability, is quantified by the contact angle (θ). A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle signifies low wettability (hydrophobic surface). The adsorption of surfactants like sodium 1-dodecanesulfonate onto a solid surface can significantly modify its wettability.

In the field of mineral processing, sodium dodecyl sulfonate (SDS), which is the sodium salt of this compound, is utilized as a collector in flotation to selectively render certain minerals hydrophobic, allowing them to attach to air bubbles and be separated. A study on the flotation of antimonate (B1203111) minerals from quartz provides specific data on the effect of sodium dodecyl sulfonate on surface wettability. The contact angles of antimonate minerals and quartz were measured before and after treatment with a 70 mg/L solution of sodium dodecyl sulfonate at a pH of 8. mdpi.com

The results showed that prior to treatment, both antimonate and quartz were hydrophilic, with similar contact angles of 28.41° and 31.43°, respectively. mdpi.com However, after the addition of sodium dodecyl sulfonate, the contact angle of the antimonate mineral surface increased significantly to 64.73°, indicating a substantial increase in hydrophobicity. mdpi.com In contrast, the contact angle on the quartz surface showed a negligible change, remaining at 34.13°. mdpi.com This selective adsorption and modification of surface wettability are fundamental to the successful separation of the two minerals by flotation. mdpi.com

Contact Angle of Minerals Before and After Treatment with Sodium Dodecyl Sulfonate (SDS)
MineralContact Angle Before SDS Treatment (°)Contact Angle After SDS Treatment (°)
Antimonate28.4164.73
Quartz31.4334.13

This differential wettability induced by sodium dodecyl sulfonate demonstrates its effectiveness in modifying the interfacial properties of specific solids, a key principle in its application as a collector in flotation processes. mdpi.com

Adsorption Layers and Interfacial Free Energy

When dissolved in an aqueous solution, this compound, typically in its salt form, sodium 1-dodecanesulfonate (DSS), behaves as a surfactant. Its molecules preferentially adsorb at the air-water interface to minimize the unfavorable interaction between their hydrophobic tails and water. This adsorption reduces the surface tension of the water, which is a measure of the excess free energy at the surface.

As the concentration of the surfactant in the solution increases, more molecules pack into the interfacial layer, leading to a further decrease in surface tension until a point of saturation is reached. At this point, the interface is fully covered with a monolayer of surfactant molecules, and any further addition of surfactant to the bulk solution results in the formation of micelles. This concentration is known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant. acs.org

A detailed study on the surface tension of aqueous solutions of sodium 1-dodecanesulfonate was conducted at a temperature of 293.15 K across a pH range of 4 to 10. acs.org The study found that the surface tension is significantly influenced by the surfactant concentration but varies only slightly with changes in pH. acs.org The critical micelle concentration was determined to be 7 x 10⁻³ mol·L⁻¹ across the entire pH range studied. acs.org

Surface Tension of Aqueous Solutions of Sodium 1-Dodecanesulfonate (DSS) at Various Concentrations and pH (T = 293.15 K)
Concentration (mol·L⁻¹)Surface Tension at pH 4 (mN·m⁻¹)Surface Tension at pH 6 (mN·m⁻¹)Surface Tension at pH 8 (mN·m⁻¹)Surface Tension at pH 10 (mN·m⁻¹)
1.4 x 10⁻⁵68.969.570.170.3
7.0 x 10⁻⁵62.863.964.265.1
1.4 x 10⁻⁴58.159.360.160.8
7.0 x 10⁻⁴46.247.147.848.2
1.4 x 10⁻³41.542.342.943.5
7.0 x 10⁻³37.538.138.639.0
9.0 x 10⁻³37.538.138.639.0

From the surface tension data, thermodynamic quantities associated with the adsorption of sodium 1-dodecanesulfonate at the solution-air interface can be calculated. The adsorption process leads to a decrease in the Gibbs free energy of the system, indicating that it is a spontaneous process. acs.org The standard free energy of adsorption (ΔG°ads) for sodium 1-dodecanesulfonate was found to be in the range of -29.00 to -29.61 kJ·mol⁻¹ for the pH range of 4 to 10, showing little variation with pH. acs.orgresearchgate.net

Another important parameter derived from these studies is the molecular limiting area (Amin), which is the minimum area occupied by each surfactant molecule at the interface when it is saturated. For sodium 1-dodecanesulfonate, the values for the molecular limiting area were found to be between 38 and 49 Ų per molecule in the pH range of 4 to 10. researchgate.netresearcher.life

Thermodynamic Properties of Adsorption for Sodium 1-Dodecanesulfonate at the Air-Water Interface (T = 293.15 K)
pHStandard Adsorption Energy (ΔG°ads) (kJ·mol⁻¹)Molecular Limiting Area (Amin) (Ų/molecule)
4-29.6138
6-29.3542
8-29.1745
10-29.0049

These thermodynamic parameters provide a quantitative understanding of the driving forces behind the adsorption of this compound at interfaces and the structure of the resulting adsorption layer.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques are invaluable for investigating the fundamental properties and reactive behavior of 1-dodecanesulfonic acid, providing insights into reaction kinetics, solubilization mechanisms, and catalytic activity.

UV-Vis spectroscopy can be employed to study the solubilization of hydrophobic molecules within the micelles formed by surfactants like this compound. The process of solubilization, where a normally insoluble substance dissolves in a surfactant solution, is critical in many industrial applications.

Research has been conducted on the solubilization of n-alkylbenzenes into this compound micelles. doi.org Although the specific details of using UV-Vis for this particular system are not extensively documented in the provided search results, the general principle involves using a hydrophobic probe molecule that exhibits a change in its UV-Vis spectrum upon incorporation into the hydrophobic micellar core. This spectral change can be monitored to determine the extent and kinetics of solubilization.

Analogous studies on similar surfactants, such as sodium dodecyl sulfate (B86663) (SDS), demonstrate how the kinetics of solubilization of oils can be investigated. nih.gov Such studies often develop kinetic models that account for the diffusion of dissolved molecules and their capture by micelles. By monitoring changes over time, rate constants for solubilization can be determined, shedding light on whether the process is diffusion-controlled or barrier-controlled. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions and evaluating the performance of catalysts in real-time. wiley.comxjtu.edu.cn It provides detailed information on changes in functional groups, allowing for the tracking of reaction progress, determination of kinetics, and elucidation of reaction mechanisms. paint.org

Alkane sulfonic acids are used as catalysts in various industrial processes, such as curing reactions for coatings. paint.org FTIR spectroscopy can be used to evaluate the catalytic efficiency of these acids. For example, in the curing of melamine (B1676169) resin with an acrylic polyol, the reaction can be monitored by observing the disappearance of the O-H stretching band of the acrylic polyol. paint.org This allows for a direct comparison of the catalytic activity of different alkane sulfonic acids.

The use of in-line Attenuated Total Reflectance (ATR)-FTIR probes enables real-time monitoring of reactions even in complex mixtures. nih.gov This process analytical technology (PAT) tool can track the formation of products and consumption of reactants, providing a detailed profile of the reaction course. nih.gov By analyzing the spectral data, one can gain insights into the catalytic mechanism and optimize reaction conditions. The ability of FTIR to provide a molecular-level view of the chemical changes makes it an indispensable tool for evaluating catalysts like this compound in various applications. xjtu.edu.cnpaint.org

Electrochemical Characterization and Interfacial Behavior

The electrochemical properties and interfacial activity of this compound are critical to its function as a surfactant. Electrochemical methods provide sensitive tools to probe its behavior in solution and at interfaces, offering insights into aggregation, adsorption, and the formation of ordered molecular layers.

Conductivity Measurements for Micellization Parameters

The intersection of the two linear portions of this plot, representing the premicellar and postmicellar regions, provides an accurate determination of the CMC. Furthermore, the ratio of the slopes of the postmicellar (S2) and premicellar (S1) regions can be used to calculate the degree of counterion dissociation (α), also known as the degree of ionization of the micelle. researchgate.net This parameter offers insight into how tightly the counterions are bound to the micellar surface.

Key Micellization Parameters from Conductivity Data:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form, identified by the break in the conductivity-concentration plot.

Degree of Counterion Dissociation (α): Calculated as α = S2/S1, it represents the fraction of counterions that are not bound to the micelle.

Degree of Counterion Binding (β): Calculated as β = 1 - α, it indicates the fraction of counterions associated with the micelle.

Concentration of this compound (mM)Specific Conductivity (μS/cm)Region
1150Premicellar
2300Premicellar
4600Premicellar
6900Premicellar
81200Premicellar
91300Near CMC
101380Postmicellar
121540Postmicellar
141700Postmicellar
161860Postmicellar

This table presents illustrative data showing the expected change in specific conductivity of a this compound solution as its concentration increases past the critical micelle concentration (CMC), demonstrating the change in slope used to determine micellization parameters.

Electrochemistry in Interfacial Adsorption Studies

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful methods for studying the adsorption of surfactants at solid-liquid interfaces. These methods can characterize the formation and barrier properties of an adsorbed layer of this compound on an electrode surface. researchgate.net

In a typical experiment, a conductive surface, such as a gold electrode, is used as the substrate. The adsorption of this compound molecules onto this surface forms a self-assembled monolayer that can act as a barrier to electron transfer. The effectiveness of this barrier is probed using a redox-active species, such as the ferro/ferricyanide couple ([Fe(CN)6]3−/[Fe(CN)6]4−). researchgate.net

By measuring changes in the peak current in CV or the charge transfer resistance in EIS, researchers can quantify the extent to which the adsorbed surfactant layer blocks the redox probe from accessing the electrode surface. A more ordered and densely packed surfactant layer will result in a greater blocking effect. This approach allows for the investigation of how factors like concentration, pH, and electrolyte presence influence the adsorption behavior and inhibiting properties of the this compound film. researchgate.net

Emerging Analytical Techniques

Modern analytical chemistry offers advanced techniques for the detection and quantification of surfactants like this compound, even at trace levels. These methods emphasize high sensitivity, selectivity, and compatibility with green chemistry principles.

Mass Spectrometry (LC-MS) Compatibility and Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective and compatible method for the analysis of sulfonic acids, including this compound. sielc.comsielc.com This combination provides both separation of components in a mixture and their sensitive, selective detection based on their mass-to-charge ratio.

For anionic compounds like this compound, Electrospray Ionization (ESI) in the negative ion mode is a commonly employed technique. shodex.com The ESI source generates gas-phase ions from the liquid eluent, which are then analyzed by the mass spectrometer. This allows for the unambiguous identification and quantification of the target analyte. The use of polymer-based reversed-phase columns can be advantageous, as they can separate sulfonic acids based on their alkyl chain length without resolving isomers, simplifying quantification. shodex.com

ParameterTypical ConditionReference
Chromatography ColumnPolymer-based reversed-phase (e.g., RSpak DE-213) shodex.com
Mobile PhaseAcetonitrile and buffered aqueous solution (e.g., ammonium (B1175870) formate) sielc.comshodex.com
Ionization ModeElectrospray Ionization (ESI), Negative shodex.com
DetectionMass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) sielc.comsielc.com

This table summarizes typical parameters used in LC-MS methods for the analysis of alkyl sulfonic acids.

Supramolecular Solvent-Based Microextraction

Supramolecular solvent-based microextraction (SUPRAS) is an innovative and environmentally friendly sample preparation technique used to isolate and preconcentrate analytes from complex matrices. nih.govsemanticscholar.org SUPRAS are nanostructured liquids that form spontaneously from colloidal solutions of amphiphilic compounds, such as long-chain alcohols or acids, upon changes in conditions like temperature or solvent composition. nih.gov

The extraction process involves the use of a supramolecular solvent, often composed of a long-chain alcohol like dodecanol (B89629) dispersed in a water-miscible solvent such as tetrahydrofuran (B95107) (THF). tubitak.gov.trnih.gov When this mixture is introduced into an aqueous sample, the dodecanol molecules self-assemble into a distinct liquid phase that can efficiently extract analytes with varied polarities through multiple interactions (e.g., hydrophobic, polar, dispersion). nih.gov

The analyte-rich solvent phase is then easily separated from the bulk aqueous phase by centrifugation. This technique offers high enrichment factors and is considered a green analytical method because it minimizes the use of hazardous organic solvents. semanticscholar.org SUPRAS microextraction can be effectively applied to concentrate trace amounts of this compound from environmental water or sediment samples prior to instrumental analysis by HPLC. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1-dodecanesulfonic acid molecules in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing complex processes such as self-assembly and interfacial adsorption.

MD simulations are instrumental in understanding the self-assembly of this compound into micelles in aqueous solutions. These simulations can model the process of micellization, where individual surfactant molecules (monomers) aggregate to form larger structures once a critical concentration is reached.

The primary driving force for this aggregation is the hydrophobic effect. The long dodecyl chains of the surfactant are expelled from the water, clustering together to minimize their contact with the aqueous environment, while the hydrophilic sulfonate headgroups remain exposed to the water. Simulations show that these competing interactions lead to the formation of aggregates, which can adopt various morphologies, such as spherical or nearly spherical shapes. semanticscholar.org Studies on analogous molecules like dodecylphosphocholine (B1670865) (DPC) demonstrate that after a certain simulation time, randomly placed surfactant molecules self-assemble into multiple stable aggregates. semanticscholar.org The principal forces governing this encapsulation process include hydrophobic and van der Waals interactions. semanticscholar.org

MD simulations are widely used to investigate the adsorption of this compound at interfaces, such as the air-water or oil-water interface. These simulations provide a detailed picture of the structure and orientation of the adsorbed surfactant monolayer.

A key tool for analyzing the interfacial structure is the calculation of density profiles along the axis perpendicular to the interface (the z-axis). These profiles reveal the distribution of different components of the system. For a system containing this compound at an interface, the density profile typically shows a distinct layering. The hydrophobic dodecyl tails are oriented away from the aqueous phase, extending into the non-polar phase (air or oil), while the polar sulfonate headgroups are located at the interface, interacting with water molecules. mdpi.comresearchgate.net The water density profile shows a high density in the bulk aqueous phase, which decreases sharply at the interface where the surfactant headgroups and tails are located. mdpi.comresearchgate.net These simulations can quantify how the arrangement and packing of surfactant molecules alter the interfacial properties. uir.ac.id

The presence of a this compound monolayer significantly modifies the interfacial region. MD simulations can quantify this by calculating the interfacial thickness, which represents the width of the transition zone between the two bulk phases. The adsorption of surfactant molecules typically leads to an increase in the interfacial thickness. nih.gov

Furthermore, simulations provide detailed information about the hydrogen bonding network at the interface. The sulfonate headgroup of this compound can act as a hydrogen bond acceptor, interacting strongly with surrounding water molecules. The number and lifetime of these hydrogen bonds can be calculated from the simulation trajectories. nih.gov Studies on similar surfactants show that as the surface coverage of the surfactant increases (i.e., the area per molecule decreases), the average number of hydrogen bonds between a polar head and water molecules may slightly decrease as surfactant molecules pack more closely and displace some water. nih.gov Conversely, the lifetime of the remaining hydrogen bonds may increase, indicating stronger, more stable interactions. nih.gov

Table 1: Hydrogen Bond Analysis of n-Dodecyl Betaine (NDB) at an Air-Water Interface as a Function of Surface Area per Molecule. nih.gov
Surface Area per Molecule (nm²)Average H-Bond Number per Polar HeadH-Bond Lifetime (ps)
0.444.1414.84
1.004.2613.52
4.004.699.87
16.004.888.51
64.004.988.10

The order parameter is calculated using the formula: SCD = ½ * ⟨3cos²θ - 1⟩ where θ is the angle between the C-D bond and the reference axis, and the angle brackets denote an average over time and all equivalent molecules in the simulation. researchgate.net An SCD value of -0.5 corresponds to a bond oriented parallel to the interface, while a value of 1.0 indicates perpendicular alignment.

Simulations of surfactant monolayers typically show a characteristic order parameter profile along the alkyl chain. mpg.denih.gov The segments of the chain closer to the polar headgroup are generally more ordered and extended (higher SCD values), while the terminal methyl group and adjacent segments at the end of the tail exhibit significantly more disorder (SCD values closer to zero), reflecting greater conformational freedom. researchgate.netmpg.de This gradient of disorder is a hallmark of fluid-like lipid and surfactant assemblies.

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide fundamental insights into the electronic structure and intrinsic properties of a single this compound molecule. northwestern.edu These methods are essential for understanding its reactivity and for developing accurate parameters (force fields) used in classical MD simulations.

A primary step in quantum chemical calculations is geometry optimization. mdpi.commpg.de This process systematically alters the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the configuration with the minimum electronic energy. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) are used to perform these calculations. mpg.de

Once the optimized, lowest-energy structure is obtained, a wide range of molecular properties can be calculated. chemaxon.com These properties provide a detailed electronic description of the this compound molecule.

Table 2: Molecular Properties Derivable from Quantum Chemical Calculations.
PropertyDescription
Atomic Charges Distribution of partial electronic charges on each atom, indicating the polarity of different parts of the molecule.
Dipole Moment A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
Molecular Orbitals The spatial distribution and energy levels of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for chemical reactivity.
Polarizability The ease with which the electron cloud of the molecule can be distorted by an external electric field. chemaxon.com
Topological Polar Surface Area (TPSA) The surface area contributed by polar atoms (typically oxygen and sulfur in the sulfonate group), which correlates with hydrogen bonding capacity. chemaxon.com

These calculated properties are not only fundamental to understanding the molecule's intrinsic behavior but are also vital for parameterizing the force fields that are a prerequisite for conducting the large-scale molecular dynamics simulations described in the previous sections.

Theoretical Models for Solubilization and Micellization

The spontaneous formation of micelles by this compound in aqueous solution above a certain concentration, the critical micelle concentration (CMC), is a hallmark of its surfactant nature. Theoretical models are crucial for understanding the thermodynamics driving this process and for predicting the solubilization behavior of these micelles towards poorly water-soluble compounds.

Mass-Action Models for Micellar Equilibria

The formation of micelles can be described as a reversible association equilibrium between monomeric surfactant molecules and the micellar aggregates. The mass-action model is a thermodynamic framework that treats this equilibrium as a chemical reaction. For an anionic surfactant like this compound (DS⁻), the formation of a micelle (Mⁿ⁻) with an aggregation number n and m bound counterions (C⁺) can be represented by the following equation:

nDS⁻ + mC⁺ ⇌ M⁽ⁿ⁻ᵐ⁾⁻

The equilibrium constant for this process, Kₘ, is given by:

Kₘ = [M⁽ⁿ⁻ᵐ⁾⁻] / ([DS⁻]ⁿ [C⁺]ᵐ)

where the brackets denote the concentrations of the respective species. This model allows for the calculation of thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. researchgate.net

For sodium dodecyl sulfate (B86663) (SDS), a structurally similar anionic surfactant, the mass-action model has been successfully applied to analyze experimental data. researchgate.net The thermodynamic parameters derived from such analyses reveal that the micellization process is typically entropy-driven, primarily due to the hydrophobic effect, which involves the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.

The following table presents typical thermodynamic parameters for the micellization of anionic surfactants like SDS, which are expected to be comparable to those for this compound.

Thermodynamic ParameterTypical Value RangeDriving Force
ΔG°mic-20 to -40 kJ/molSpontaneous process
ΔH°mic-10 to +5 kJ/molCan be endothermic or exothermic
ΔS°mic> 0Primarily due to the hydrophobic effect

Prediction of Solubilization Extent and Location

Micelles of this compound can encapsulate poorly water-soluble substances, a process known as solubilization. The extent of solubilization and the location of the solubilized molecule (solubilizate) within the micelle are of significant practical importance. Theoretical and computational models can predict these properties based on the molecular structures of the surfactant and the solubilizate. nih.gov

The location of a solubilized molecule within a micelle depends on its polarity. Nonpolar molecules are typically located in the hydrophobic core of the micelle, while amphiphilic molecules may orient themselves in the palisade layer, with their polar groups near the micellar surface and their nonpolar parts extending into the core. nih.gov

Molecular dynamics (MD) simulations and models like COSMOmic can provide detailed insights into the partitioning of solutes between the aqueous phase and the micellar environment. nih.gov These methods can calculate the free energy profile of a solute as it moves from the bulk water into the micelle, identifying the most favorable location for the solubilizate.

Experimental studies on the solubilization of n-alkylbenzenes in this compound micelles have provided valuable data for validating theoretical predictions. doi.org The solubilization capacity generally increases with the hydrophobicity of the solubilizate and the length of the surfactant's alkyl chain. nih.gov For instance, the molar solubilization ratio (MSR), which is the number of moles of solubilizate per mole of surfactant in the micelles, can be determined experimentally and compared with theoretical predictions.

The following interactive table summarizes the expected solubilization behavior for different types of solutes in this compound micelles.

Solute TypeExpected Solubilization LocationFactors Favoring Solubilization
Nonpolar (e.g., alkanes, benzene)Micellar CoreHigh hydrophobicity, large molecular volume
Amphiphilic (e.g., long-chain alcohols)Palisade LayerBalance of hydrophobic and hydrophilic character
Polar (e.g., some drugs)Micellar Surface / Palisade LayerSpecific interactions (e.g., hydrogen bonding) with headgroups

Applications in Advanced Materials Science

Synthesis of Metal Oxide-Graphene Nanocomposites

While direct and extensive research specifically employing 1-dodecanesulfonic acid in the synthesis of metal oxide-graphene nanocomposites is not widely documented in available literature, the use of its sodium salt and structurally similar anionic surfactants is noted. For instance, Sodium 1-dodecanesulfonate has been cited for potential use in the synthesis of these nanocomposites. chemicalbook.com The principles of its function can be inferred from the roles of other long-chain surfactants in this area.

The primary challenge in creating graphene-based nanocomposites is the tendency of graphene or graphene oxide (GO) sheets to re-aggregate due to strong van der Waals forces, which diminishes their high surface area and unique properties. researchgate.net Anionic surfactants, such as those in the dodecyl sulfonate/sulfate (B86663) family, play a crucial role in overcoming this issue. researchgate.netnih.gov

These surfactant molecules adsorb onto the surface of graphene sheets. nih.gov The hydrophobic dodecyl tail interacts with the non-polar graphene surface, while the hydrophilic sulfonate headgroup orients towards the aqueous or polar solvent phase. This process imparts a negative surface charge on the graphene sheets, leading to electrostatic repulsion between them. nih.gov This repulsion prevents re-stacking and promotes a stable, uniform dispersion of individual graphene sheets, which is essential for the subsequent uniform deposition of metal oxide nanoparticles. researchgate.net

The quality of graphene dispersion directly impacts the final properties of the metal oxide-graphene nanocomposite. A well-dispersed graphene matrix provides a high-surface-area conductive network for the metal oxide nanoparticles. This enhanced interface between the metal oxide and graphene is critical for applications in energy storage and catalysis.

Energy Storage: In materials for batteries and supercapacitors, the graphene network serves as a highly conductive pathway for electrons, improving charge and discharge rates. The uniform coating of metal oxide nanoparticles on the graphene support maximizes the electrochemically active surface area, leading to higher energy and power densities.

Catalysis: For catalytic applications, preventing the agglomeration of both graphene and metal oxide nanoparticles is key. A stable dispersion ensures that the catalytic sites on the metal oxides are accessible to reactants, leading to higher efficiency and activity. The endothermic cracking of n-dodecane, for example, is a reaction studied for heat management systems where catalyst performance is critical. researchgate.net

Functionalized Mesoporous Materials and Membranes

In the field of mesoporous materials, the sulfonic acid functional group (-SO₃H) is of significant interest for creating solid acid catalysts. One prominent example is SBA-Pr-SO₃H, a functionalized mesoporous silica (B1680970).

It is important to clarify that SBA-Pr-SO₃H is not synthesized from this compound. Rather, it is a mesoporous silica (SBA-15) material that has been functionalized to contain propyl-sulfonic acid groups on its surface. researchgate.net The synthesis typically involves grafting (3-mercaptopropyl)trimethoxysilane (B106455) onto the silica surface, followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups. researchgate.net

The resulting material, SBA-Pr-SO₃H, is a highly effective solid acid catalyst. The sulfonic acid group is the same functional moiety as in this compound, providing the Brønsted acidity, but it is covalently tethered to a solid support. This creates a heterogeneous catalyst with a high surface area and ordered nanoporous structure.

PropertyValue
Catalyst SBA-Pr-SO₃H
Pore Size ~6 nm
Surface Area ~440 m²/g
Pore Volume ~0.660 cm³/g
Data derived from studies on SBA-Pr-SO₃H.

The well-defined porous structure and strong acidity of SBA-Pr-SO₃H make it an excellent nano-reactor for various organic syntheses. researchgate.netoiccpress.com It has been successfully used as a reusable, heterogeneous catalyst for multi-component reactions, such as the Biginelli reaction and the Hantzsch reaction, to produce complex heterocyclic molecules. oiccpress.com

The advantages of using SBA-Pr-SO₃H in these applications include high product yields, short reaction times, and ease of catalyst separation and reuse, aligning with the principles of green chemistry. oiccpress.com

Reaction TypeCatalystTimeYield
Hantzsch Reaction (dihydropyridines)SBA-Pr-SO₃H6-15 min80-95%
Hantzsch Reaction (polyhydroquinolines)SBA-Pr-SO₃H5-15 min92-98%
Catalytic efficiency of SBA-Pr-SO₃H in selected organic syntheses.

Furthermore, the sulfonic acid groups make the surface of these materials highly polar and capable of ion exchange, giving them potential in separation technologies for capturing specific molecules. sielc.com

Potential in Polymeric Systems and Emulsion Science

The fundamental properties of this compound as a surfactant are central to its potential in polymer and emulsion science. Like other anionic surfactants, it can form micelles in aqueous solutions. acs.org The study of its micelle formation provides insight into its behavior at interfaces. acs.org

Influence on Polymerization Processes (general surfactant role)

In the realm of polymer synthesis, particularly in emulsion polymerization, this compound and its corresponding salts like sodium 1-dodecanesulfonate function as crucial surfactants. Emulsion polymerization is a process where water-insoluble monomers are polymerized in an aqueous medium. The presence of a surfactant is essential for this process to occur efficiently. pcc.eugantrade.com

The primary roles of this compound as a surfactant in polymerization include:

Monomer Emulsification: It facilitates the dispersion of water-insoluble monomer droplets in the continuous aqueous phase, creating a stable emulsion. pcc.eu

Micelle Formation: Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles. These micelles, with their hydrophobic cores and hydrophilic shells, serve as the primary loci for polymer chain initiation and propagation. pcc.eu

Particle Nucleation: The polymerization process begins within these monomer-swollen micelles. As the polymer chains grow, the micelles transform into polymer particles. pcc.eu

Stabilization of Polymer Particles: The sulfonate head groups of the this compound molecules adsorb onto the surface of the newly formed polymer particles. This creates a negatively charged surface, leading to electrostatic repulsion between the particles. pcc.eu This repulsion prevents the particles from aggregating or coagulating, ensuring the stability of the final polymer latex. pcc.eu

Anionic surfactants from the sulfonate class are widely utilized in these processes. google.com For instance, related compounds such as dodecylbenzene (B1670861) sulfonic acid (DBSA) are known to be effective in emulsion polymerization, sometimes also acting as a catalyst. google.com The selection of the surfactant is critical as it can influence the rate of polymerization, control the particle size, and affect the properties of the final polymer, such as its stability and film-forming characteristics. gantrade.com

Function in Polymerization Mechanism of this compound
Monomer SolubilizationForms micelles that encapsulate hydrophobic monomers in their core.
Reaction LocusProvides a microenvironment (the micelle) for polymerization to initiate.
Particle StabilizationAdsorbs on the polymer particle surface, providing electrostatic repulsion.
Control of Particle SizeSurfactant concentration influences the number of micelles and thus the final particle size.

Stabilization of Emulsions and Dispersions

The fundamental property of this compound as a surfactant is its ability to stabilize mixtures of immiscible liquids, forming emulsions, or to keep solid particles suspended in a liquid, creating dispersions. This capability is leveraged in numerous advanced material applications, from creating stable nanoemulsions to preventing the aggregation of nanoparticles.

An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). This compound, being an anionic surfactant, effectively reduces the interfacial tension between the oil and water phases. frontiersin.org This reduction in energy makes the formation of small droplets more favorable. Once the droplets are formed, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil phase and the hydrophilic sulfonate heads remaining in the water phase. This creates a protective barrier around the droplets, preventing them from coalescing through electrostatic repulsion. nih.gov

Similarly, in a dispersion of solid particles in a liquid (a suspension), this compound can adsorb onto the surface of the particles. This is particularly effective for stabilizing nanoparticle dispersions. The adsorption of the sulfonate imparts a surface charge to the particles, which then repel each other, overcoming attractive van der Waals forces that would otherwise cause them to aggregate. nih.gov This mechanism is crucial in processes like the synthesis of metal oxide-graphene nanocomposites and the stabilization of silver nanoparticles, where maintaining a dispersed, unagglomerated state is key to the material's function. sigmaaldrich.com

The effectiveness of a stabilizer is often linked to its ability to form a robust protective layer, either through electrostatic forces or steric hindrance, preventing particle aggregation and crystal growth. mdpi.com

System Role of this compound Stabilization Mechanism
Oil-in-Water EmulsionEmulsifying AgentReduces interfacial tension; forms a charged layer around oil droplets.
Solid-in-Liquid DispersionDispersing Agent / StabilizerAdsorbs onto particle surfaces, creating electrostatic repulsion.
Nanoparticle SuspensionStabilizerPrevents agglomeration of nanoparticles by imparting surface charge.
MicroemulsionPrimary SurfactantForms thermodynamically stable, transparent oil/water systems. researchgate.net

Environmental Degradation and Remediation Via Chemical Processes

Advanced Oxidation Processes (AOPs) for 1-Dodecanesulfonic Acid Degradation

General principles of AOPs involve the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds.

Principles of Hydroxyl Radical Generation and Action

Hydroxyl radicals are potent oxidizing agents that can initiate the degradation of organic molecules by abstracting a hydrogen atom or by adding to a site of unsaturation. The generation of these radicals is the cornerstone of AOPs and can be achieved through various methods, including the Fenton reaction (Fe²⁺ + H₂O₂), photocatalysis (e.g., TiO₂ + UV), and ozonation (O₃). The subsequent reactions with organic pollutants can lead to their partial or complete mineralization to carbon dioxide, water, and inorganic ions.

Application of Specific AOPs (e.g., Fenton, Photocatalysis, Ozonation)

Mineralization and Transformation Pathways

The ultimate goal of AOPs is the complete mineralization of the parent compound. For related surfactants, degradation pathways often involve the initial attack of hydroxyl radicals on the alkyl chain, leading to the formation of shorter-chain oxygenated intermediates. Subsequent reactions can lead to the cleavage of the carbon-sulfur bond and the eventual formation of sulfate (B86663) ions and carbon dioxide. However, without specific studies on this compound, its precise transformation products and the extent of mineralization under various AOPs cannot be detailed.

Chemical Fate in Abiotic Environmental Matrices

The behavior of this compound in the environment is governed by its interactions with soil, sediment, and water.

Sorption Mechanisms in Soils and Sediments (general, as a sulfonate)

As an anionic surfactant, the sorption of this compound to soils and sediments is expected to be influenced by the properties of both the chemical and the environmental matrix. For sulfonated surfactants in general, sorption is often correlated with the organic carbon content of the soil or sediment, with hydrophobic interactions playing a key role. Electrostatic interactions are also important, with sorption being influenced by the pH of the surrounding medium and the surface charge of the soil or sediment particles. In general, at lower pH values, where mineral surfaces may be more positively charged, increased sorption of anionic surfactants can be expected. The presence of cations such as Ca²⁺ and Mg²⁺ can also influence sorption by bridging the negatively charged sulfonate group and negatively charged soil surfaces.

Specific sorption coefficients, such as the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc), are not available for this compound in the reviewed literature.

Hydrolytic Stability under Environmental Conditions

Sulfonic acids are generally considered to be hydrolytically stable under typical environmental conditions. The carbon-sulfur bond in the sulfonate group is resistant to cleavage by water at neutral, acidic, or alkaline pH values commonly found in the environment. While some esters of sulfonic acids can undergo hydrolysis, the sulfonic acid group itself is persistent. Therefore, it is highly probable that this compound does not undergo significant abiotic degradation through hydrolysis in soil and water.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Atom Economy

Future research into the synthesis of 1-dodecanesulfonic acid will prioritize the development of new synthetic pathways that maximize atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional sulfonation methods often involve harsh reagents and can generate significant waste. The goal is to design routes that are not only more efficient but also reduce the reliance on protecting groups and minimize functional group interconversions. nih.gov

One promising direction is the exploration of catalytic C-H functionalization. This approach could potentially allow for the direct conversion of n-dodecane to this compound, dramatically shortening the synthetic sequence and improving efficiency. nih.gov Such strategies would represent a significant leap forward from multi-step syntheses, which are often less economical. nih.gov Researchers will focus on designing highly selective and robust catalysts that can activate the terminal C-H bond of the long alkyl chain without affecting other positions. The development of catalytic reactions is inherently atom-economical and produces minimal byproducts, aligning with the goals of sustainable chemistry. nih.gov

Exploration of New Catalytic Applications and Catalyst Design Principles

While sulfonic acids are known to be effective catalysts in various organic reactions, future research will delve into new and specialized catalytic roles for this compound and its derivatives. sielc.com Its long alkyl chain provides unique solubility properties, making it a candidate for phase-transfer catalysis or as a surfactant-catalyst in emulsion-based reaction systems.

A key area of exploration is the design of heterogeneous catalysts where this compound or its salts are immobilized on solid supports. This approach combines the catalytic activity of the sulfonic acid group with the benefits of easy separation and catalyst reusability. Research into functionalized magnetic nanoparticles, for instance, has shown that derivatives like dodecyl sulfate (B86663) can be used to create reusable catalysts for applications such as oil-water separation. oiccpress.com Future work could expand on this by incorporating this compound into porous materials like zeolites or metal-organic frameworks (MOFs) to create shape-selective catalysts. Furthermore, acid-treated activated carbon has been shown to be an effective catalyst for the cracking of n-dodecane, suggesting that sulfonic acid-functionalized carbons could offer unique catalytic properties for hydrocarbon transformations. researchgate.net

Integration of Multi-Scale Modeling Approaches for Complex Systems

The integration of multi-scale modeling and simulation is set to revolutionize the understanding and optimization of chemical processes involving this compound. ewha.ac.kr These computational approaches can bridge the gap between atomic-level interactions and macroscopic process behavior, enabling a more comprehensive design of materials and systems. ewha.ac.krresearchgate.net For instance, in the manufacturing of related compounds like linear alkylbenzene sulfonic acid, unsteady mathematical models have been used to optimize reactor design and process conditions. researchgate.net

Future research will apply similar integrated modeling techniques to systems containing this compound. This involves combining quantum mechanical calculations to understand electronic effects, molecular dynamics to simulate molecular morphology and interactions, and computational fluid dynamics (CFD) to model reactor-scale phenomena. researchgate.netaip.org This approach can predict how the molecular structure of this compound influences its performance as a surfactant, catalyst, or component in a functional material. By simulating complex dynamics, researchers can rapidly screen new catalyst designs, optimize reaction conditions, and predict the behavior of this compound in complex mixtures, accelerating the development cycle and reducing reliance on costly and time-consuming experimentation. ewha.ac.kryoutube.com

Design of Next-Generation Functional Materials Utilizing this compound Derivatives

The unique amphiphilic nature of this compound, combining a long, hydrophobic alkyl tail with a polar sulfonic acid head group, makes it an ideal building block for a new generation of functional materials. Research will focus on creating advanced materials where the specific properties of this molecule are harnessed for targeted applications.

One promising avenue is the development of specialized sorbents for environmental applications. For example, functionalizing magnetic nanoparticles with derivatives such as dodecyl sulfate has been shown to create effective and reusable sorbents for cleaning up oil spills. oiccpress.com Future designs could involve creating polymers or surface coatings from this compound derivatives that exhibit tailored properties, such as enhanced thermal stability, specific ion-exchange capabilities, or stimuli-responsive behavior. These materials could find use in advanced separation membranes, sensors, or as specialty additives in industrial formulations. The ability to precisely control the arrangement of the dodecyl chain and the sulfonic acid group will be key to engineering materials with desired macroscopic properties.

Innovative Remediation Strategies for Sulfonic Acid Contaminants

As the use of sulfonic acids and their derivatives continues, the development of innovative and sustainable strategies for their remediation from soil and water is crucial. Future research will move beyond traditional methods to more eco-friendly and efficient techniques. hcienv.com Advances in materials science, analytical chemistry, and 'omics' technologies are driving the development of these new approaches. digitellinc.com

Bioremediation, which utilizes microorganisms to break down contaminants into less harmful substances, is a key area of focus. hcienv.com Research will aim to identify or engineer microbes capable of metabolizing long-chain alkyl sulfonic acids like this compound. Another promising strategy involves the use of natural surfactants, such as humic acids, in soil washing techniques. researchgate.net These natural compounds can be as effective as synthetic surfactants at removing organic pollutants but have the added benefit of promoting microbial activity for subsequent natural attenuation. researchgate.net Additionally, advanced oxidation processes and electrochemical treatments are being explored for their potential to degrade persistent organic compounds. discoveryalert.com.au The integration of these innovative technologies will be essential for addressing the environmental challenges posed by sulfonic acid contaminants. digitellinc.com

Q & A

Basic Research Questions

Q. How should researchers safely handle and store 1-Dodecanesulfonic acid sodium salt in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards to prevent skin/eye contact. Check gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhaling dust or aerosols. Ensure local exhaust ventilation is operational .
  • Storage : Keep in a sealed container under inert atmosphere (e.g., nitrogen) at room temperature. Protect from moisture to prevent hygroscopic degradation .
  • Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .

Q. What are the standard methods for synthesizing and characterizing this compound sodium salt?

  • Synthesis :

  • Sulfonation : React dodecane with sulfur trioxide or oleum to form dodecanesulfonic acid, followed by neutralization with sodium hydroxide .
  • Purification : Recrystallize from hot ethanol or aqueous solutions to remove unreacted starting materials .
    • Characterization :
  • Purity Analysis : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to quantify sulfonate content .
  • Structural Confirmation : Employ FTIR (sulfonate S=O stretch at ~1050 cm⁻¹) and ¹H NMR (alkyl chain protons at δ 0.8–1.5 ppm) .

Advanced Research Questions

Q. How does this compound sodium salt enhance the conductivity of PEDOT in polymer synthesis?

  • Mechanistic Role :

  • Doping Agent : The sulfonate group acts as a counterion during oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT), stabilizing the conductive polaron states in PEDOT .
  • Morphology Control : The alkyl chain facilitates self-assembly into micellar structures, templating ordered polymer growth for improved charge transport .
    • Optimization : Adjust the molar ratio of sodium dodecanesulfonate to EDOT (typically 1:1 to 1:2) to balance conductivity and film flexibility. Monitor via cyclic voltammetry .

Q. What factors influence the efficacy of this compound sodium salt as an ion-pairing agent in reverse-phase chromatography?

  • Key Parameters :

  • pH : Maintain mobile phase pH 2–3 (using formic acid) to protonate analytes and enhance ion-pair formation with the sulfonate group .
  • Concentration : Use 5–10 mM sodium dodecanesulfonate to achieve optimal retention of basic compounds (e.g., peptides) without column overloading .
    • Troubleshooting : If peak tailing occurs, reduce ionic strength or switch to a C18 column with higher carbon load to improve hydrophobic interactions .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported solubility data for this compound sodium salt?

  • Observed Variations :

  • Solubility in water is temperature-dependent: >50 mg/mL in hot water (>60°C) vs. limited solubility in cold water .
  • In ethanol, solubility improves with heating (e.g., 20 mg/mL at 40°C) but is negligible in non-polar solvents like hexane .
    • Resolution : Pre-dissolve the compound in hot water or ethanol (60°C) before adding to reaction mixtures. Filter through a 0.2 µm membrane to remove undissolved particulates .

Toxicity and Environmental Considerations

Q. What precautions are necessary when disposing of waste containing this compound sodium salt?

  • Regulatory Compliance :

  • Classify as non-hazardous organic waste if uncontaminated. For large quantities, incinerate at >800°C with alkali scrubbers to neutralize sulfur oxides .
    • Ecotoxicity : No bioaccumulation or persistence data available. Avoid release into waterways due to potential aquatic toxicity; use closed-loop recycling systems where possible .

Physical and Chemical Properties Reference Table

PropertyValueSource
Molecular FormulaC₁₂H₂₅NaO₃S
Molecular Weight272.38 g/mol
Melting Point>300°C
SolubilityHot water, ethanol; insoluble in hexane
Hazard ClassificationH302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Dodecanesulfonic acid

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